N-(2-fluorocyclopentyl)-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide
CAS No.: 2198740-00-8
Cat. No.: VC4092951
Molecular Formula: C13H18FN3O2
Molecular Weight: 267.30
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2198740-00-8 |
|---|---|
| Molecular Formula | C13H18FN3O2 |
| Molecular Weight | 267.30 |
| IUPAC Name | N-(2-fluorocyclopentyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
| Standard InChI | InChI=1S/C13H18FN3O2/c1-16(11-5-2-4-10(11)14)12(18)9-8-15-17-6-3-7-19-13(9)17/h8,10-11H,2-7H2,1H3 |
| Standard InChI Key | GUICFDMUPIPERR-UHFFFAOYSA-N |
| SMILES | CN(C1CCCC1F)C(=O)C2=C3N(CCCO3)N=C2 |
| Canonical SMILES | CN(C1CCCC1F)C(=O)C2=C3N(CCCO3)N=C2 |
Introduction
N-(2-fluorocyclopentyl)-N-methyl-5H,6H,7H-pyrazolo[3,2-b] oxazine-3-carboxamide is a complex organic compound that belongs to the pyrazolo[3,2-b] oxazine class. This compound is characterized by its unique structural features, which include a pyrazolo[3,2-b] oxazine ring system, a 2-fluorocyclopentyl group, and an N-methyl carboxamide moiety. Despite its specific structural characteristics, detailed information on its synthesis, biological activity, and applications is limited in the available literature.
Biological Activity and Applications
While specific biological activity data for N-(2-fluorocyclopentyl)-N-methyl-5H,6H,7H-pyrazolo[3,2-b] oxazine-3-carboxamide are not available, compounds with similar structures often exhibit a range of biological activities, including potential roles in pharmaceutical applications. The presence of fluorine and the specific heterocyclic structure can contribute to its interaction with biological targets.
Research Findings and Future Directions
Given the limited information available on this specific compound, future research should focus on its synthesis, characterization, and biological evaluation. Studies could explore its potential as a lead compound for drug development, particularly in areas where related heterocyclic compounds have shown promise.
Note:
The specific compound N-(2-fluorocyclopentyl)-N-methyl-5H,6H,7H-pyrazolo[3,2-b] oxazine-3-carboxamide is not extensively covered in the available literature, and detailed information on its synthesis, biological activity, and applications is lacking. Further research is needed to explore its potential fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume